Flumatinib - 895519-90-1

Flumatinib

Catalog Number: EVT-287153
CAS Number: 895519-90-1
Molecular Formula: C29H29F3N8O
Molecular Weight: 562.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flumatinib is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) that exhibits higher potency and selectivity towards BCR::ABL1 kinase compared to Imatinib. [] It is classified as a second-generation BCR::ABL1 TKI. [] Flumatinib's primary role in scientific research is as a potential therapeutic agent for various cancers, particularly chronic myeloid leukemia (CML), due to its ability to inhibit the activity of specific tyrosine kinases. []

Synthesis Analysis

One study describes a method for preparing Flumatinib mesylate that claims to shorten reaction time, increase yield, and improve safety for industrial production. [] Specific details of the synthesis method are not provided in the abstract. Another paper reports the synthesis, crystal structure, and spectral characterization of Flumatinib mesylate, employing techniques like infrared, ultraviolet, NMR, electrospray ionization–mass spectra, and X-ray crystal structure analysis. []

Molecular Structure Analysis

One study describes the crystal structure of Flumatinib mesylate, elucidated through X-ray crystal structure analysis. [] Another patent describes a specific crystal form of Flumatinib mesylate (Form C) with enhanced stability and dissolvability. [], []

Chemical Reactions Analysis

Research indicates Flumatinib undergoes metabolism primarily through amide bond cleavage, producing two hydrolytic products. [] Additionally, N-demethylation, N-oxidation, hydroxylation, glucuronidation, and acetylation contribute to its metabolic pathways. [] Studies have also examined metabolic interactions between Flumatinib and CYP3A4 inhibitors like erythromycin, cyclosporine, and voriconazole. [] Isavuconazole also inhibits Flumatinib metabolism, potentially raising its plasma concentration. []

Mechanism of Action

Flumatinib functions by inhibiting the wild-type forms of BCR-ABL1, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (SCFR; c-Kit), including specific point mutations. [], [] This inhibition disrupts BCR-ABL1, PDGFR, and c-Kit-mediated signal transduction pathways, ultimately blocking the proliferation of tumor cells where these kinases are overexpressed. [], []

Applications
  • Chronic Myeloid Leukemia (CML): Numerous studies focus on Flumatinib's efficacy and safety in treating CML. Several papers report promising results as a first-line treatment for newly diagnosed CML patients, showing higher response rates and faster achievement of deep molecular responses compared to Imatinib. [], [], [], [], [], [], [], [] Research also suggests effectiveness in treating CML patients resistant or intolerant to Imatinib. [], [], [], [], []
  • Acute Lymphoblastic Leukemia (ALL): Flumatinib's potential application in treating Philadelphia chromosome-positive (Ph+) ALL is being actively investigated. Studies report promising outcomes using Flumatinib combined with chemotherapy, achieving high complete remission rates and prolonged survival in newly diagnosed adult patients. [], [], [] Research also highlights its effectiveness in managing relapsed Ph+ ALL, especially in elderly patients who might benefit from chemotherapy-free regimens. []
  • Gastrointestinal Stromal Tumors (GISTs): One study reports that Flumatinib effectively overcomes drug resistance in certain KIT mutants associated with GISTs, showing superior efficacy compared to Imatinib and Sunitinib. [] This finding suggests potential for treating GISTs with dual drug resistance due to secondary mutations in the KIT activation loop. [], []

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) widely used as the first-line treatment for chronic myeloid leukemia (CML). [, , , , , , , , , , , , , , , , , , , , , , , , ] It functions by binding to the ATP-binding site of the BCR-ABL1 tyrosine kinase, thus inhibiting its activity. [, , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Imatinib serves as a crucial reference point for Flumatinib due to Flumatinib's design as a derivative of Imatinib with enhanced selectivity and potency toward BCR::ABL1 kinase. [, , , , , , , , , , , , , , , , , , , , , , , , ] Studies directly compare the efficacy and safety of Flumatinib to Imatinib in various clinical settings. [, , , , , , , , , , , , , , , , , , , , , , , , ] These studies highlight Flumatinib's potential advantages, including faster and deeper molecular responses and a favorable safety profile. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Compound Description: Nilotinib is a second-generation TKI utilized in CML treatment. [, , , , , , ] It demonstrates increased potency against BCR::ABL1 kinase compared to Imatinib and shows effectiveness against a wider range of BCR::ABL1 mutations. [, , , , , , ]

Relevance: Similar to Flumatinib, Nilotinib belongs to the second-generation class of TKIs, making it a relevant comparator. [, , , , , , ] Clinical trials have explored both Flumatinib and Nilotinib as potential alternatives to Imatinib, particularly in cases of resistance or intolerance to the first-line treatment. [, , , , , , ] Comparative studies provide insights into the efficacy and safety profiles of Flumatinib and Nilotinib, guiding treatment decisions in specific clinical contexts. [, , , , , , ]

Compound Description: Dasatinib is another second-generation TKI widely used in CML treatment, exhibiting a distinct mechanism of action compared to Imatinib and Nilotinib. [, , , , , , ] It targets a broader spectrum of tyrosine kinases, including BCR-ABL1, SRC family kinases, and c-KIT. [, , , , , , ]

Relevance: Dasatinib's classification as a second-generation TKI, alongside Flumatinib, makes it a pertinent comparison point in the context of CML treatment. [, , , , , , ] Studies comparing Flumatinib to Dasatinib directly evaluate their efficacy and safety in patients who may be resistant or intolerant to Imatinib. [, , , , , , ] The contrasting side effect profiles of Flumatinib and Dasatinib hold clinical relevance, influencing treatment choices based on individual patient characteristics. [, , , , , , ]

Compound Description: Sunitinib is a multi-kinase inhibitor with activity against various tyrosine kinases, including KIT, PDGFR, and VEGFR. [, ] It has shown efficacy in treating gastrointestinal stromal tumors (GISTs), particularly those resistant to Imatinib. [, ]

Relevance: While not a direct structural analog of Flumatinib, Sunitinib's ability to inhibit KIT, a tyrosine kinase also targeted by Flumatinib, makes it a relevant compound for comparison. [, ] Research has demonstrated that Flumatinib, like Sunitinib, can effectively target certain KIT mutants that confer resistance to Imatinib. [, ] The shared ability of Flumatinib and Sunitinib to overcome Imatinib resistance in specific KIT-driven cancers, particularly GISTs, highlights their potential clinical utility in these contexts. [, ]

Olverembatinib

Compound Description: Olverembatinib is a third-generation TKI that demonstrates efficacy against a broad range of BCR-ABL1 kinase mutations, including the T315I mutation. [, ] It has shown promising results in treating CML patients resistant or intolerant to prior TKI therapies, including those with the T315I mutation. [, ]

Relevance: Both Olverembatinib and Flumatinib are TKIs used in CML treatment, with Olverembatinib representing a more recent generation of TKIs. [, ] While Flumatinib exhibits activity against some BCR-ABL1 mutations, Olverembatinib's broader spectrum of activity, particularly against the T315I mutation, distinguishes it as a potential option in cases where Flumatinib might not be effective. [, ] The development of Olverembatinib underscores the ongoing research efforts to address TKI resistance in CML and provides additional treatment options for patients who have exhausted other TKI therapies, including Flumatinib. [, ]

Radotinib

Compound Description: Radotinib is a second-generation BCR-ABL1 TKI developed to overcome resistance to first-generation TKIs like imatinib. [] It exhibits efficacy against a broad spectrum of BCR-ABL1 mutations, offering a potential treatment option for patients who have developed resistance to other TKIs.

Relevance: Both Radotinib and Flumatinib are second-generation TKIs with enhanced potency against BCR-ABL1 compared to Imatinib. [] Their development highlights the ongoing efforts to address TKI resistance in CML, providing patients with alternative treatment options when first-line therapies fail. Comparing their efficacy and safety profiles is crucial for clinicians to make informed decisions when selecting the most appropriate TKI for individual patients.

Ponatinib

Compound Description: Ponatinib is a third-generation BCR-ABL1 TKI specifically designed to overcome resistance, including the T315I mutation. [, , ] Its potent activity against a wide range of BCR-ABL1 mutations makes it a valuable treatment option for patients with resistant CML.

Relevance: Similar to Olverembatinib, Ponatinib's ability to target the T315I mutation distinguishes it from Flumatinib, which may not be effective against this specific mutation. [, , ] The development of third-generation TKIs like Ponatinib underscores the importance of addressing TKI resistance, particularly in cases involving the T315I mutation, and offers new treatment possibilities for patients with resistant CML who have limited options beyond Flumatinib.

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor, which is a different class of anticancer agents compared to TKIs. [] It acts by selectively inhibiting BCL-2, a protein that prevents programmed cell death (apoptosis), thereby promoting cancer cell death.

Relevance: Venetoclax, in combination with Flumatinib, has shown potential in treating Philadelphia chromosome-positive acute myeloid leukemia (Ph+ AML). [] While Flumatinib targets the BCR-ABL1 fusion gene, Venetoclax targets a different pathway involved in cancer cell survival. This case report suggests that combining drugs with different mechanisms of action may enhance therapeutic efficacy in Ph+ AML.

Fendosal

Compound Description: Fendosal is a non-narcotic analgesic belonging to the salicylate class of drugs, similar to aspirin. [] While primarily known for its pain-relieving and anti-inflammatory properties, recent computational studies suggest its potential as an acetylcholinesterase (AChE) inhibitor. []

Relevance: Although not structurally related to Flumatinib, Fendosal's emergence as a potential AChE inhibitor in computational studies parallels Flumatinib's investigation as a TKI. [] Both compounds highlight the ongoing exploration of existing drugs for new therapeutic applications. The study suggests that Fendosal, like Flumatinib, warrants further investigation for its potential in Alzheimer's disease treatment.

Properties

CAS Number

895519-90-1

Product Name

Flumatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H29F3N8O

Molecular Weight

562.59

InChI

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)

InChI Key

BJCJYEYYYGBROF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

HHGV678; HHGV 678 ; HHGV-678; HH-GV-678; Flumatinib;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.